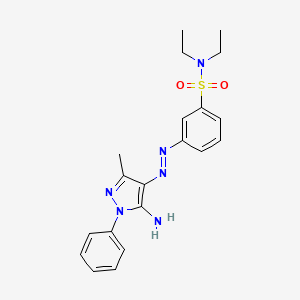
(E)-N,N-diethyl-3-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N,N-diethyl-3-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-N,N-diethyl-3-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazones with benzenesulfonamide derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the products are characterized using techniques like NMR and IR spectroscopy to confirm their structure.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of related compounds, suggesting that this compound may possess similar effects. The compound's mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential enzymes .
COX Inhibition
The compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory response, and selective inhibition can lead to therapeutic effects in conditions such as arthritis. Studies have shown that derivatives with similar structures exhibit varying degrees of COX-I and COX-II inhibitory activity, with some compounds demonstrating IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
This table illustrates the potency and selectivity of related compounds compared to established inhibitors like Celecoxib.
Anti-inflammatory Effects
In vivo studies have demonstrated that pyrazole derivatives can significantly reduce inflammation markers, indicating potential use in treating inflammatory diseases. For instance, a specific derivative showed a reduction in edema in animal models, supporting its role as an anti-inflammatory agent .
Case Studies
- Study on Antimicrobial Efficacy : A series of pyrazole hybrids were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the pyrazole structure enhanced antimicrobial activity significantly.
- COX Inhibition Study : A comparative analysis was conducted on several pyrazole derivatives for their COX inhibitory activity. The study found that modifications at specific positions on the pyrazole ring could either enhance or diminish inhibitory effects, providing insights into structure-activity relationships.
Properties
IUPAC Name |
3-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-4-25(5-2)29(27,28)18-13-9-10-16(14-18)22-23-19-15(3)24-26(20(19)21)17-11-7-6-8-12-17/h6-14H,4-5,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDGRGADTVGKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














